MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
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Overview
Description
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are comprised of an antibody attached to a cytotoxic drug through the ADC linker. This compound is particularly significant in the field of targeted cancer therapy, where it helps deliver cytotoxic drugs specifically to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves multiple steps, including peptide coupling reactions. The compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug at the target site.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Cleavage Reagents: Enzymes or acidic conditions that facilitate the cleavage of the linker.
Coupling Reagents: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from the reactions involving this compound include the cleaved cytotoxic drug and the peptide fragments .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has several scientific research applications, including:
Chemistry: Used in the synthesis of complex peptide-based molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Integral in the development of targeted cancer therapies through the synthesis of antibody-drug conjugates.
Industry: Utilized in the production of biopharmaceuticals and other peptide-based drugs
Mechanism of Action
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its role as a cleavable linker in antibody-drug conjugates. The compound forms a stable bond with the antibody and the cytotoxic drug. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its effects on the cancer cells. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is unique due to its cleavable nature, which allows for the targeted release of cytotoxic drugs. Similar compounds include:
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH: Another cleavable linker used in ADCs.
This compound-d5: A deuterated form of the compound used for specific research applications
Properties
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPQQOBNODMSG-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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